An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phoslactomycin F
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phoslactomycin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycin F is a member of the phoslactomycin family of natural products, a series of potent inhibitors of serine/threonine protein phosphatase 2A (PP2A). Isolated from Streptomyces nigrescens, these compounds have garnered significant interest from the scientific community due to their antifungal, antibacterial, and potential antitumor activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Phoslactomycin F, supported by quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of its structure and mechanism of action.
Chemical Structure
Phoslactomycin F is a complex polyketide-derived metabolite characterized by a distinctive α,β-unsaturated δ-lactone ring, a phosphate ester moiety, a conjugated diene system, and a substituted cyclohexane ring. The molecular formula of Phoslactomycin F is C₃₂H₅₂NO₁₀P.[1] The core structure is shared among the different phoslactomycin analogues, with variations typically occurring in the substituent attached to the cyclohexane ring. In the case of Phoslactomycin F, this substituent is an isobutyryloxy group. The structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]
Caption: Chemical structure of Phoslactomycin F with stereochemistry.
Stereochemistry
The intricate stereochemistry of Phoslactomycin F is crucial for its biological activity. The absolute configurations of the multiple chiral centers in the phoslactomycin core have been established through total synthesis studies of related family members, such as Phoslactomycin A and B.[3][4][5][6] These studies have consistently demonstrated a conserved stereochemical architecture. The key stereocenters in Phoslactomycin F are presumed to follow this established pattern. The relative stereochemistry was initially proposed based on NMR spectroscopic data, particularly nuclear Overhauser effect (NOE) experiments and the analysis of proton-proton coupling constants.[2]
Quantitative Data
The physicochemical and spectroscopic data for Phoslactomycin F are summarized in the table below. This data is essential for the identification and characterization of the compound.
| Property | Value |
| Molecular Formula | C₃₂H₅₂NO₁₀P |
| Molecular Weight | 641.73 g/mol |
| Appearance | Colorless powder |
| Solubility | Soluble in methanol, chloroform; slightly soluble in water |
| UV λmax (MeOH) | 237 nm |
| ¹H NMR (CDCl₃) | Complex spectrum with characteristic signals for the conjugated diene, lactone, and cyclohexane protons. |
| ¹³C NMR (CDCl₃) | 32 distinct carbon signals confirming the molecular formula. |
| Mass Spectrometry | High-resolution mass spectrometry confirms the elemental composition. |
Experimental Protocols
The following protocols are based on the methodologies reported for the isolation and characterization of phoslactomycins from Streptomyces nigrescens.[2]
Fermentation and Isolation
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Cultivation: Streptomyces nigrescens SC-273 is cultured in a suitable production medium under aerobic conditions.
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Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate.
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Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
Purification
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Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to separate fractions based on polarity.
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Preparative HPLC: Fractions containing Phoslactomycin F are further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile and water.
Characterization
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NMR Spectroscopy: The structure of the purified Phoslactomycin F is determined by one- and two-dimensional NMR experiments, including ¹H, ¹³C, COSY, HMQC, and HMBC, in a deuterated solvent like chloroform-d.
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Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact mass and confirm the molecular formula.
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UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in methanol to identify the characteristic absorption maxima of the conjugated diene system.
Mechanism of Action: PP2A Inhibition
Phoslactomycins exert their biological effects primarily through the potent and selective inhibition of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes, including cell cycle regulation, signal transduction, and apoptosis. By inhibiting PP2A, Phoslactomycin F can modulate these signaling pathways, leading to its observed antifungal and potential anticancer activities.[3]
Caption: Inhibition of PP2A by Phoslactomycin F.
Conclusion
Phoslactomycin F is a structurally complex natural product with significant biological activity. Its detailed chemical structure and stereochemistry have been elucidated through a combination of spectroscopic techniques and confirmed by the total synthesis of related compounds. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in the phoslactomycin family of compounds and their potential therapeutic applications. Further research into the synthesis of Phoslactomycin F analogues and a deeper understanding of their structure-activity relationships may lead to the development of novel therapeutic agents.
References
- 1. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of phoslactomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
